molecular formula C6H3BrF3NO B1411242 2-Bromo-4-difluoromethoxy-3-fluoropyridine CAS No. 1805525-88-5

2-Bromo-4-difluoromethoxy-3-fluoropyridine

Cat. No. B1411242
CAS RN: 1805525-88-5
M. Wt: 241.99 g/mol
InChI Key: FCTXNPLGAJCTPH-UHFFFAOYSA-N
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Description

“2-Bromo-4-difluoromethoxy-3-fluoropyridine” is a chemical compound with the CAS Number: 1206984-48-6 . It has a molecular weight of 224 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or lump or liquid . The compound’s refractive index is 1.537 , and its density is 1.699 g/mL at 25 °C .

Scientific Research Applications

Radiosynthesis in Medicinal Chemistry

2-Bromo-4-difluoromethoxy-3-fluoropyridine serves as a precursor in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, a compound class relevant in medicinal chemistry, particularly for positron emission tomography (PET) imaging agents. The synthesis involves a palladium-catalyzed reaction, demonstrating the compound's utility in creating radio-labeled molecules for diagnostic purposes (Pauton et al., 2019).

Advanced Organic Synthesis

In the realm of organic synthesis, the compound is used in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This process highlights its role in the construction of complex pyridine derivatives, which are crucial in the development of various pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).

Fluorination Techniques

The compound is integral in studies exploring fluorination techniques, where its reactivity with different agents provides insights into the development of more efficient methods for introducing fluorine atoms into organic molecules. These methodologies are essential for the synthesis of fluorinated compounds, which are increasingly important in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules (Awad et al., 2004).

Chemoselective Functionalization

The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, showcases the strategic use of this compound in synthesizing selectively substituted pyridines. This has implications for the design and synthesis of targeted molecules in pharmaceutical research, where selectivity can significantly influence the efficacy and safety profile of therapeutic agents (Stroup et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Bromo-4-difluoromethoxy-3-fluoropyridine” are not available, similar compounds are often used in the development of new pharmaceuticals and materials. For instance, bromo-fluoropyridines have been used in the synthesis of inhibitors of focal adhesion kinase (FAK), which plays a role in cancer cell migration . Therefore, “this compound” could potentially be used in similar areas of research.

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTXNPLGAJCTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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